Ethyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylate
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Overview
Description
Ethyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylate is an organic compound that features a cyclobutane ring substituted with an ethyl ester and a tert-butyldimethylsilyl-protected hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylate typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through or other ring-forming methodologies.
Introduction of the ester group: The esterification of the cyclobutane ring can be performed using ethyl alcohol and a suitable carboxylic acid derivative.
Protection of the hydroxymethyl group: The hydroxymethyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of similar compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the tert-butyldimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the tert-butyldimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those requiring cyclobutane derivatives.
Material Science: It may be utilized in the creation of novel materials with specific properties.
Mechanism of Action
The mechanism of action for Ethyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylate involves its ability to undergo various chemical transformations. The tert-butyldimethylsilyl group acts as a protecting group, allowing selective reactions at other sites of the molecule. The cyclobutane ring provides a rigid framework that can influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a protecting group for hydroxyl functionalities.
tert-Butyl esters: Commonly used in organic synthesis for their stability and ease of removal.
Uniqueness
Ethyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylate is unique due to its combination of a cyclobutane ring and a tert-butyldimethylsilyl-protected hydroxymethyl group. This structure provides a balance of stability and reactivity, making it valuable in various synthetic applications.
Properties
IUPAC Name |
ethyl 3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3Si/c1-7-16-13(15)12-8-11(9-12)10-17-18(5,6)14(2,3)4/h11-12H,7-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGDXFHRIGURJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)CO[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3Si |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.45 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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